molecular formula C12H11NO2 B6413776 4-Hydroxy-2-(2-methoxyphenyl)pyridine, 95% CAS No. 1261900-33-7

4-Hydroxy-2-(2-methoxyphenyl)pyridine, 95%

Cat. No. B6413776
CAS RN: 1261900-33-7
M. Wt: 201.22 g/mol
InChI Key: TZMJHCBGJXGKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-(2-methoxyphenyl)pyridine (95%) is a chemical compound that is widely used in scientific research and laboratory experiments. It is an organic compound that belongs to the class of pyridines, which are a family of heterocyclic aromatic compounds. 4-Hydroxy-2-(2-methoxyphenyl)pyridine (95%) is a white crystalline solid with a melting point of 136-137°C, and is insoluble in water and other common organic solvents. It is commonly used in the synthesis of various organic compounds and has a wide range of applications in scientific research.

Scientific Research Applications

4-Hydroxy-2-(2-methoxyphenyl)pyridine (95%) is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry. It is also used in the synthesis of various pharmaceuticals, such as antifungal drugs, antibiotics, and anti-inflammatory drugs. In addition, it is used in the synthesis of organic pigments and dyes, and in the synthesis of various polymers materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(2-methoxyphenyl)pyridine (95%) is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is an electron-pair acceptor. This means that it can accept electron pairs from other molecules, thereby forming a bond with them. In addition, it is believed that the compound can act as a nucleophile, which is a molecule that can donate electron pairs to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Hydroxy-2-(2-methoxyphenyl)pyridine (95%) are not fully understood. However, it is believed that the compound may have some effects on the body’s metabolism. For example, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it has been shown to inhibit the activity of certain proteins, such as cyclooxygenase-2, which is involved in the metabolism of certain hormones.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Hydroxy-2-(2-methoxyphenyl)pyridine (95%) in laboratory experiments include its low cost and the fact that it is relatively non-toxic. In addition, it is relatively stable and has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water and other common organic solvents, and it is not very stable in the presence of light and oxygen.

Future Directions

There are several potential future directions for the use of 4-Hydroxy-2-(2-methoxyphenyl)pyridine (95%) in scientific research. One potential direction is the use of the compound in the synthesis of novel organic compounds. Another potential direction is the use of the compound as a catalyst in the synthesis of various pharmaceuticals and other compounds. In addition, the compound could be used in the development of new drugs and therapies. Finally, the compound could be used in the development of new materials, such as polymers, for various applications.

Synthesis Methods

4-Hydroxy-2-(2-methoxyphenyl)pyridine (95%) can be synthesized in several ways. One method involves the use of a Grignard reagent to react with 2-methyl-4-hydroxy-pyridine in the presence of a base such as potassium carbonate. The reaction yields 4-hydroxy-2-(2-methoxyphenyl)pyridine (95%) as the main product. Another method involves the reaction of 2-methyl-4-hydroxy-pyridine with a halogenating agent such as bromine in the presence of a base. The reaction yields 4-hydroxy-2-(2-methoxyphenyl)pyridine (95%) as the main product.

properties

IUPAC Name

2-(2-methoxyphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMJHCBGJXGKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692463
Record name 2-(2-Methoxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-(2-methoxyphenyl)pyridine

CAS RN

1261900-33-7
Record name 4-Pyridinol, 2-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261900-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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